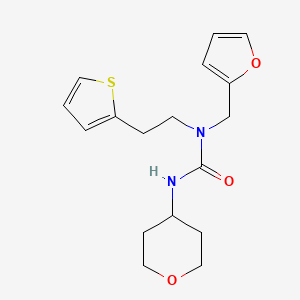

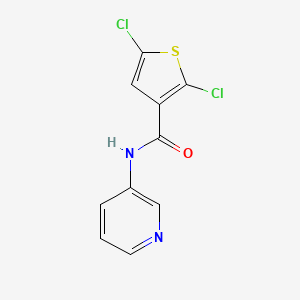

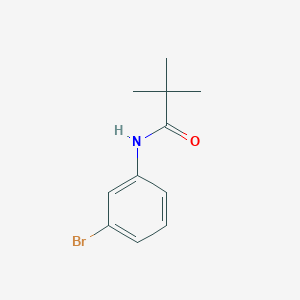

2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is likely to be a derivative of thiazole, a heterocyclic compound, with an isobutylamino group and a carboxylic acid group attached. The exact properties would depend on the specific structure and arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, followed by the attachment of the isobutylamino and carboxylic acid groups. The exact methods would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. The thiazole ring, the amino group, and the carboxylic acid group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and acidity, would be determined by its specific structure and the functional groups present .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A study by Fengyun et al. (2015) described the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, exhibiting significant fungicidal and antivirus activities. This research highlights the potential of 2-(Isobutylamino)-1,3-thiazole-4-carboxylic acid derivatives in developing agents for fungi and virus control (Fengyun et al., 2015).

Enolates and Derivatives Synthesis

Cież and Kalinowska-Tłuścik (2012) explored the oxidative dimerization of titanium(IV) enolates derived from 2-isothiocarboxylic acids, leading to thiazolo[5,4-d]thiazole derivatives. This study opens avenues in the synthesis of thiazole derivatives, demonstrating the versatility of this compound in organic synthesis (Cież & Kalinowska-Tłuścik, 2012).

Crystal Structure Analysis

Wu et al. (2015) examined the crystal structure of febuxostat–acetic acid, involving a thiazole ring nearly coplanar with a benzene ring. This study contributes to the understanding of molecular interactions and structural configurations in thiazole derivatives (Wu et al., 2015).

Thiazolecarboxylic Acid Derivative Synthesis

Dovlatyan et al. (2004) conducted a study on the acylation of 2-amino-4-methylthiazole-5-carboxylic acid, leading to various derivatives. This research underlines the chemical flexibility of thiazolecarboxylic acids and their potential in synthesizing diverse organic compounds (Dovlatyan et al., 2004).

Versatile Reagents in Organic Synthesis

Dömling and Illgen (2004) highlighted the use of 1-isocyano-2-dimethylamino-alkenes as multifunctional reagents in organic synthesis, emphasizing their application in constructing highly substituted thiazoles. This study showcases the role of thiazole derivatives in facilitating diverse organic reactions (Dömling & Illgen, 2004).

Synthesis of Tripeptide Skeleton of Nosiheptide

Shin et al. (1995) achieved the stereoselective synthesis of a tripeptide skeleton containing 2-[(1S,3S)-1-amino-3-carboxy-3-hydroxypropyl]thiazole-4-carboxylic acid. This study is significant for its contribution to the field of peptide antibiotics (Shin et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methylpropylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5(2)3-9-8-10-6(4-13-8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUMUUSTRGPREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

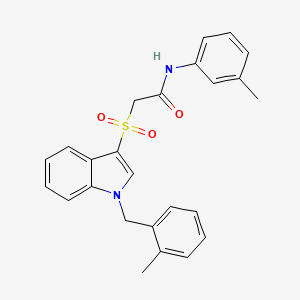

![3,5-dimethyl-N-[3-(6-propoxypyridazin-3-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2415586.png)

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2415592.png)

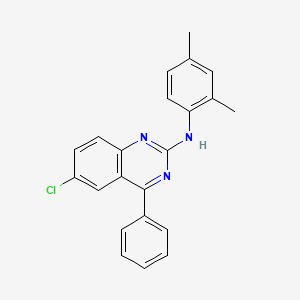

![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2415604.png)